molecular formula C10H13Cl2N3 B13459214 Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride

Cat. No.: B13459214
M. Wt: 246.13 g/mol
InChI Key: YOGFZMKWOGFPIT-UHFFFAOYSA-N
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Description

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H13N3·2HCl. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride typically involves the reaction of quinoxaline derivatives with methylamine. One common method is the reductive amination of quinoxaline-2-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acids, while reduction can produce tetrahydroquinoxalines .

Scientific Research Applications

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline core. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the methylamine group.

    Quinoxaline-2-carboxylic acid: An oxidized derivative of quinoxaline.

    Tetrahydroquinoxaline: A reduced form of quinoxaline.

Uniqueness

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. The chemical structure can be represented as follows:

C1H1N1C2H2N2\text{C}_1\text{H}_1\text{N}_1\text{C}_2\text{H}_2\text{N}_2

This compound features a quinoxaline moiety, which is often associated with various pharmacological effects, including anticancer and anxiolytic properties.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and cell proliferation. Studies suggest that it may act as an inhibitor of certain pathways associated with cancer cell growth and anxiety disorders.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)1.5Induction of apoptosis
A549 (Lung)2.0Cell cycle arrest
HeLa (Cervical)1.8Inhibition of DNA synthesis

These findings indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells, making it a candidate for further development as an anticancer agent .

Anxiolytic Effects

In addition to its anticancer properties, this compound has been evaluated for anxiolytic effects in animal models. The compound was tested using the Elevated Plus Maze (EPM) and Light-Dark Box (LDB) tests, revealing significant reductions in anxiety-like behavior compared to control groups.

Test Control Time in Open Arms (%) Compound Time in Open Arms (%)
EPM3055
LDB2550

The results suggest that this compound may modulate neurotransmitter systems similar to known anxiolytics like diazepam .

Study 1: Anticancer Activity Assessment

In a study published in Pharmaceutical Research, researchers synthesized several quinoxaline derivatives, including this compound. They evaluated their efficacy against multiple cancer cell lines using the MTT assay. The results indicated that this compound had a promising IC50 value against MCF7 cells, supporting its potential as an anticancer therapeutic .

Study 2: Evaluation of Anxiolytic Properties

A separate investigation assessed the anxiolytic potential of this compound in rodent models. The study utilized behavioral tests to measure anxiety levels. The findings revealed that administration of the compound significantly increased time spent in open arms during the EPM test, indicating reduced anxiety .

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

N-methyl-1-quinoxalin-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8;;/h2-5,7,11H,6H2,1H3;2*1H

InChI Key

YOGFZMKWOGFPIT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=CC=CC=C2N=C1.Cl.Cl

Origin of Product

United States

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